
2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline is a complex organic compound that features a phosphanyl group, a fluorophenyl group, and a dimethylaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline typically involves multi-step organic reactions. A common approach might include:
Formation of the phosphanyl group: This can be achieved through the reaction of a suitable phosphine precursor with a halogenated aromatic compound.
Introduction of the fluorophenyl group: This step might involve a cross-coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.
Attachment of the dimethylaniline moiety: This could be done through a nucleophilic substitution reaction where the dimethylaniline acts as a nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphanyl group would yield phosphine oxides, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.
Mecanismo De Acción
The mechanism of action of 2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline would depend on its specific application. In catalysis, it might act as a ligand that coordinates to a metal center, facilitating various chemical transformations. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, influencing their activity and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common phosphine ligand used in many catalytic processes.
Fluoroanilines: Compounds with similar fluorophenyl groups, used in pharmaceuticals and agrochemicals.
Dimethylaniline derivatives: Compounds with similar aniline moieties, used in dyes and pigments.
Uniqueness
2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline is unique due to the combination of its phosphanyl, fluorophenyl, and dimethylaniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C32H39FNP |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
2-(2-dicyclohexylphosphanylphenyl)-3-(3-fluorophenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C32H39FNP/c1-34(2)30-21-12-20-28(24-13-11-14-25(33)23-24)32(30)29-19-9-10-22-31(29)35(26-15-5-3-6-16-26)27-17-7-4-8-18-27/h9-14,19-23,26-27H,3-8,15-18H2,1-2H3 |
Clave InChI |
NOZHMYJFIHTFSV-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)C5=CC(=CC=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl 4-oxohexahydropyrrolo[1,2-a]pyrimidine-1(2H)-carboxylate](/img/structure/B14907016.png)
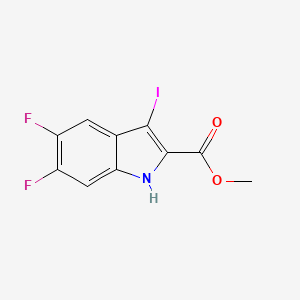

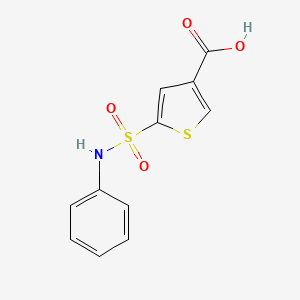
![tert-Butyl 1-(cyanomethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14907041.png)
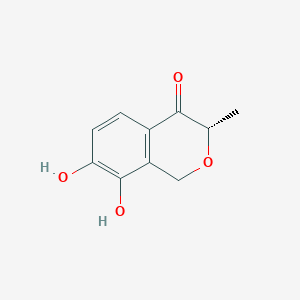

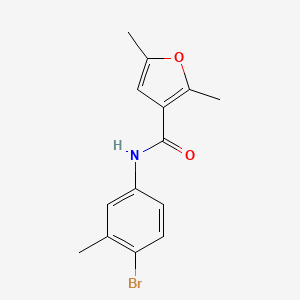
![(1S)-3,3'-Bis[2,6-bis(1-methylethyl)-4-tricyclo[3.3.1.13,7]dec-1-ylphenyl][1,1'-binaphthalene]-2,2'-diol](/img/structure/B14907068.png)
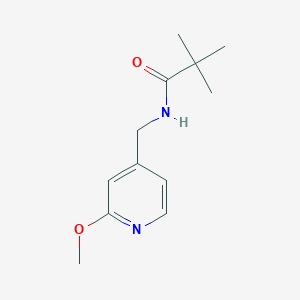
![(S)-N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)acrylamide](/img/structure/B14907074.png)
![2-(((3AR,4R,6S,6aS)-6-(7-chloro-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14907089.png)
![(3aS,8aS)-2,2-Dimethyl-4,4,8-tri(naphthalen-1-yl)-8-(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B14907102.png)

